In-Depth Technical Guide to 1-Chloro-2-pentyne
In-Depth Technical Guide to 1-Chloro-2-pentyne
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and characterization of 1-Chloro-2-pentyne. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable methodologies.
Core Properties of 1-Chloro-2-pentyne
1-Chloro-2-pentyne is a chemical intermediate with the molecular formula C₅H₇Cl.[1] It is a flammable liquid and vapor that causes skin and serious eye irritation.[2] It is also suspected of causing genetic defects.[2]
Physicochemical Data
The fundamental physicochemical properties of 1-Chloro-2-pentyne are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₅H₇Cl | [1] |
| Molecular Weight | 102.56 g/mol | [1] |
| CAS Number | 22592-15-0 | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Boiling Point | 120.8 ± 13.0 °C at 760 mmHg | [1] |
| Flash Point | 22.8 ± 15.2 °C | [1] |
| Refractive Index | 1.444 | [1] |
| Physical Form | Solid |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of 1-Chloro-2-pentyne. The following table summarizes the available spectroscopic information.
| Spectrum Type | Data Source |
| ¹H NMR | ChemicalBook, SpectraBase |
| ¹³C NMR | PubChem, SpectraBase |
| Infrared (IR) | PubChem, SpectraBase |
| Mass Spectrometry (MS) | PubChem |
Synthesis of 1-Chloro-2-pentyne
The synthesis of 1-Chloro-2-pentyne can be achieved through various synthetic routes. Two primary methods reported in the literature involve the reaction of 2-pentyn-1-ol with a chlorinating agent and the direct chlorination of pent-2-yne.
Logical Workflow for Synthesis
The general logical workflow for the synthesis and purification of 1-Chloro-2-pentyne is outlined below.
General Synthesis Workflow
Experimental Protocols
Detailed experimental procedures are essential for the successful synthesis and characterization of 1-Chloro-2-pentyne. The following sections provide generalized protocols based on common organic synthesis techniques.
Synthesis from 2-Pentyn-1-ol
A common method for the synthesis of 1-Chloro-2-pentyne involves the chlorination of 2-pentyn-1-ol.
Methodology:
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Reaction Setup: A solution of 2-pentyn-1-ol in a suitable aprotic solvent (e.g., diethyl ether, dichloromethane) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
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Cooling: The flask is cooled in an ice bath to 0 °C.
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Addition of Chlorinating Agent: A chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃), is added dropwise to the cooled solution. The addition is performed slowly to control the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
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Purification: The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield pure 1-Chloro-2-pentyne.
Characterization Workflow
The identity and purity of the synthesized 1-Chloro-2-pentyne are confirmed through various analytical techniques.
Characterization Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is used to confirm the presence of the different types of protons in the molecule. The sample is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
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¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Infrared (IR) Spectroscopy:
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IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is typically recorded from a neat sample. Key absorptions would include those for the C≡C triple bond and the C-Cl bond.
Mass Spectrometry (MS):
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Safety Information
1-Chloro-2-pentyne is a hazardous chemical and should be handled with appropriate safety precautions.
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GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H341 (Suspected of causing genetic defects).[2]
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Precautionary Statements: P210 (Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available information to suggest that 1-Chloro-2-pentyne has any characterized biological activity or is involved in any specific signaling pathways. Its primary role is as a chemical intermediate in organic synthesis.
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All experiments should be conducted in a well-equipped laboratory by trained personnel, following all appropriate safety protocols.
